

# Application Notes and Protocols: Reaction Mechanisms of 4-Amino-2-methylbenzoic Acid

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## Compound of Interest

Compound Name: 4-Amino-2-methylbenzoic acid

Cat. No.: B184037

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## Abstract

**4-Amino-2-methylbenzoic acid** (CAS No. 2486-75-1), also known as 4-amino-o-toluic acid, is a versatile aromatic building block of significant interest in medicinal chemistry and organic synthesis.<sup>[1]</sup> Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, allows for a wide array of chemical transformations. This document provides detailed application notes on the principal reaction mechanisms of **4-Amino-2-methylbenzoic acid**, including its synthesis, esterification, amidation, and diazonium salt reactions. Comprehensive experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical guide for laboratory applications.

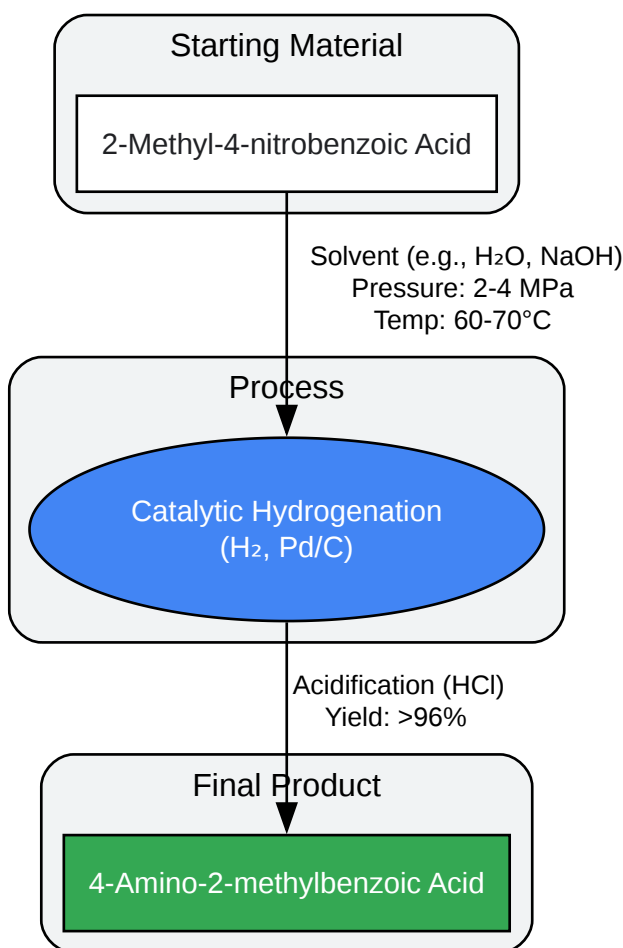
## Physicochemical and Safety Data

Proper handling and storage of **4-Amino-2-methylbenzoic acid** are essential for laboratory safety and reaction reproducibility. The compound should be stored at temperatures between 10°C and 25°C.<sup>[2]</sup>

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[1]
Molecular Weight	151.16 g/mol	[1]
Appearance	White to tan crystalline powder	[3]
Melting Point	160-165 °C	
CAS Number	2486-75-1	[1]
GHS Hazard Class	Acute Toxicity, Oral (Category 4)	
Hazard Statement	H302: Harmful if swallowed	

## Synthesis of 4-Amino-2-methylbenzoic Acid

The most common and high-yielding synthetic route to **4-Amino-2-methylbenzoic acid** is the catalytic hydrogenation of its nitro precursor, 2-methyl-4-nitrobenzoic acid.[3] This reaction proceeds with high selectivity and yield, making it suitable for large-scale production.[4] The precursor, 2-methyl-4-nitrobenzoic acid, can be synthesized via the oxidation of 4-nitro-o-xylene or the nitration of 2-methylbenzoic acid.[5]



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**Caption:** Workflow for the synthesis of **4-Amino-2-methylbenzoic acid**.

## Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a high-yield procedure for a structurally similar compound.[4]

- **Preparation of Substrate Solution:** In a 1L autoclave, dissolve 2-methyl-4-nitrobenzoic acid (1.0 eq) and sodium hydroxide (1.1 eq) in deionized water.
- **Catalyst Addition:** Add 5% Palladium on carbon (Pd/C) catalyst (approx. 1% by weight of the nitro compound) to the autoclave.
- **Hydrogenation:** Seal the autoclave and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen to 2-4 MPa and heat to 60-70°C with vigorous stirring.

- **Reaction Monitoring:** Maintain the temperature and pressure until hydrogen uptake ceases (typically 1-2 hours). Continue stirring for an additional hour to ensure complete reaction.
- **Work-up:** Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to recover the Pd/C catalyst.
- **Isolation:** Transfer the filtrate to a beaker and cool in an ice bath. Acidify the solution to a pH of ~3 by slowly adding 37% hydrochloric acid.
- **Purification:** The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield **4-Amino-2-methylbenzoic acid**.

Parameter	Value	Reference(s)
Reactant	2-Methyl-4-nitrobenzoic acid	[3]
Catalyst	Palladium on Carbon (Pd/C)	[4]
Pressure	2-4 MPa (Hydrogen)	[4]
Temperature	60-70 °C	[4]
Typical Yield	>96%	[4]
Typical Purity (HPLC)	>99%	[4]

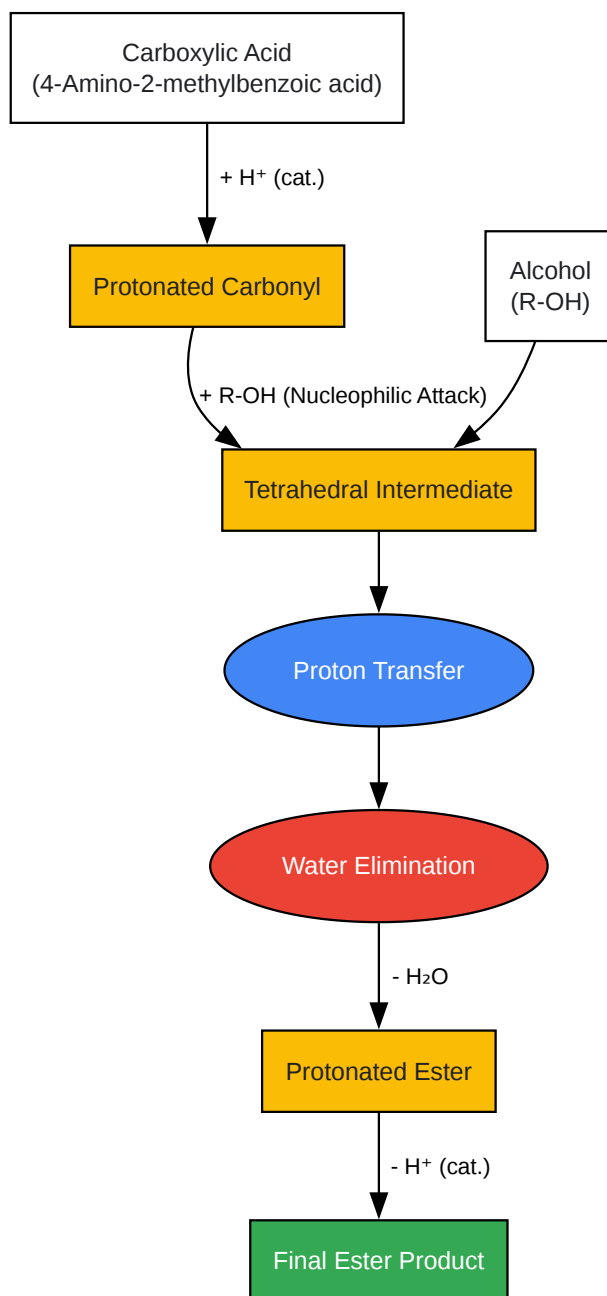
## Key Reaction Mechanisms and Protocols

The dual functionality of **4-Amino-2-methylbenzoic acid** allows for selective reactions at the carboxylic acid or the amino group.

### Reactions of the Carboxylic Acid Group

Esterification of the carboxylic acid is a common transformation used to protect the acid functionality or to generate intermediates for drug development.[6] The Fischer-Speier method, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a reliable and scalable approach.[7]

## Mechanism of Fischer-Speier Esterification



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**Caption:** Generalized mechanism of Fischer-Speier Esterification.

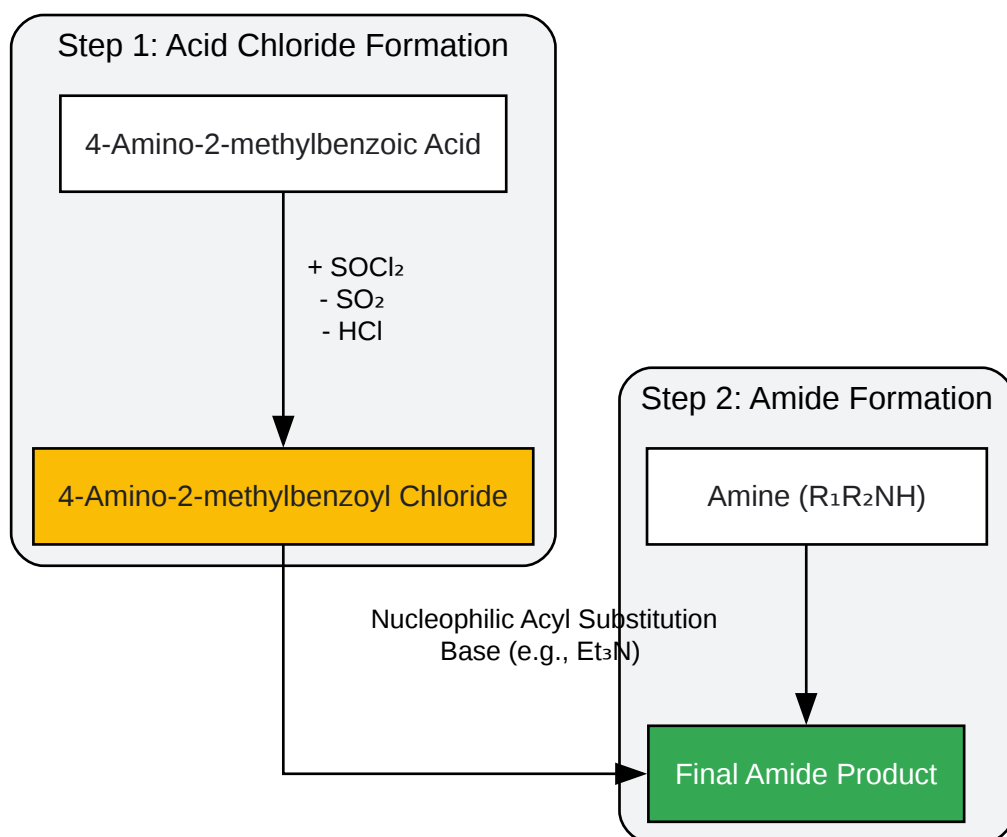
Experimental Protocol: Synthesis of Methyl 4-Amino-2-methylbenzoate[7][8]

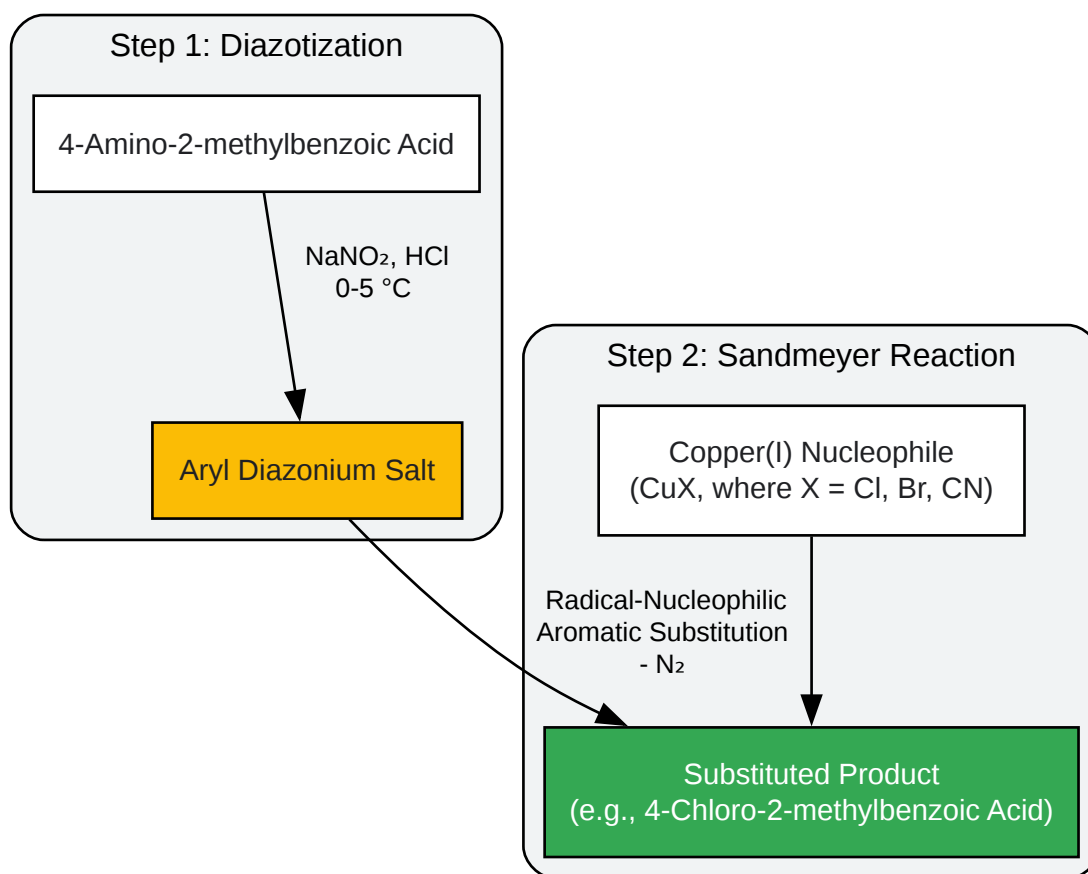
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend **4-Amino-2-methylbenzoic acid** (1.0 eq) in anhydrous methanol (10-20 eq).
- **Catalyst Addition:** Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.0-1.2 eq) dropwise with stirring. A precipitate of the ammonium salt may form.
- **Reflux:** Heat the mixture to a gentle reflux for 60-90 minutes. The solid should dissolve as the reaction proceeds.
- **Cooling and Neutralization:** Allow the reaction to cool to room temperature, then pour it into a beaker containing ice water (approx. 3 volumes relative to the methanol used). Slowly add a 10% aqueous sodium carbonate solution until the pH is ~8 to neutralize the acid and deprotonate the amino group.
- **Isolation:** Collect the precipitated solid product by vacuum filtration.
- **Purification:** Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Amide coupling is a cornerstone reaction in drug discovery. **4-Amino-2-methylbenzoic acid** can be coupled with various primary or secondary amines to generate a library of benzamide derivatives. The reaction requires activation of the carboxylic acid, which can be achieved by converting it to a highly reactive acid chloride or by using peptide coupling reagents.<sup>[9][10]</sup>

#### Method A: Via Acid Chloride Formation

This two-step, one-pot method involves the initial conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl<sub>2</sub>), followed by the addition of an amine.<sup>[9]</sup>





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